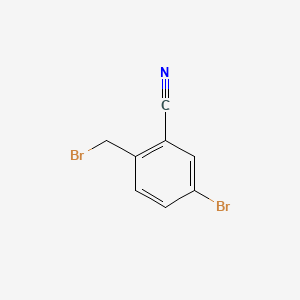
Fluanisone-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fluanisone-d4 is a deuterated form of Fluanisone, a typical antipsychotic and sedative belonging to the butyrophenone chemical class. It is primarily used in scientific research as a stable isotope-labeled compound. The deuterium atoms in this compound replace the hydrogen atoms, making it useful in various analytical and pharmacokinetic studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fluanisone-d4 involves the incorporation of deuterium atoms into the Fluanisone molecule. The general synthetic route includes the following steps:
Starting Material: The synthesis begins with the preparation of 4-fluorobutyrophenone.
Deuteration: The hydrogen atoms in the 4-fluorobutyrophenone are replaced with deuterium atoms using deuterium gas or deuterated reagents.
Piperazine Derivative Formation: The deuterated 4-fluorobutyrophenone is then reacted with 2-methoxyphenylpiperazine to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large quantities of 4-fluorobutyrophenone are deuterated using industrial-scale deuterium gas reactors.
Reaction Optimization: The reaction conditions, such as temperature, pressure, and catalysts, are optimized to ensure high yield and purity.
Purification: The final product is purified using techniques like crystallization, distillation, and chromatography to achieve the desired purity levels.
化学反应分析
Types of Reactions
Fluanisone-d4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound into alcohols or amines.
Substitution: Substitution reactions involve replacing one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.
Substitution: Reagents such as halogens (chlorine, bromine), nitrating agents (nitric acid), and sulfonating agents (sulfuric acid) are employed.
Major Products Formed
Oxidation: Major products include ketones, carboxylic acids, and aldehydes.
Reduction: Major products include alcohols, amines, and hydrocarbons.
Substitution: Major products include halogenated, nitrated, and sulfonated derivatives.
科学研究应用
Fluanisone-d4 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of drugs.
Metabolic Pathway Analysis: Helps in tracing metabolic pathways and identifying metabolites.
Environmental Studies: Used as a tracer to study environmental pollutants and their degradation.
Clinical Diagnostics: Employed in diagnostic assays to improve the accuracy of measurements.
Chemical Identification: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
作用机制
Fluanisone-d4, like its non-deuterated counterpart, exerts its effects by interacting with various molecular targets:
Dopamine Receptors: It acts as an inhibitor of dopamine receptors, particularly the D2 receptor, reducing dopamine activity in the brain.
Serotonin Receptors: It also inhibits serotonin receptors, contributing to its antipsychotic effects.
Adrenergic Receptors: this compound inhibits alpha-adrenergic receptors, leading to sedative effects.
The compound’s mechanism involves blocking the neurotransmitter receptors, thereby modulating the central nervous system’s activity and producing antipsychotic and sedative effects.
相似化合物的比较
Fluanisone-d4 is compared with other similar compounds in the butyrophenone class, such as:
Haloperidol: Another typical antipsychotic with a similar mechanism of action but different pharmacokinetic properties.
Droperidol: Used as an antiemetic and antipsychotic, with a shorter duration of action compared to Fluanisone.
Trifluperidol: A potent antipsychotic with a higher affinity for dopamine receptors.
Uniqueness of this compound
This compound’s uniqueness lies in its deuterium labeling, which provides enhanced stability and allows for precise analytical studies. Its applications in pharmacokinetic and metabolic research make it a valuable tool in scientific investigations.
属性
CAS 编号 |
1794737-47-5 |
|---|---|
分子式 |
C21H25FN2O2 |
分子量 |
360.466 |
IUPAC 名称 |
4-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(2,3,5,6-tetradeuterio-4-fluorophenyl)butan-1-one |
InChI |
InChI=1S/C21H25FN2O2/c1-26-21-7-3-2-5-19(21)24-15-13-23(14-16-24)12-4-6-20(25)17-8-10-18(22)11-9-17/h2-3,5,7-11H,4,6,12-16H2,1H3/i8D,9D,10D,11D |
InChI 键 |
IRYFCWPNDIUQOW-OCFVFILASA-N |
SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F |
同义词 |
4-[4-(o-Methoxyphenyl)-1-piperazinyl]-p-fluorobutyrophenone-d4; Fluanison-d4; 4’-Fluoro-4-[4-(o-methoxyphenyl)-1-piperazinyl]butyrophenone-d4; p-Fluoro-γ-[4-(o-methoxyphenyl)-1-piperazinyl]butyrophenone-d4; R 2028-d4; R 2167-d4; Anti-Pica-d4; MD 2028 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


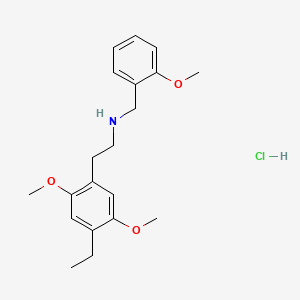
![Dimethyl 3-[2-(Ethylsulfonyl)propyl]glutarate](/img/structure/B586891.png)
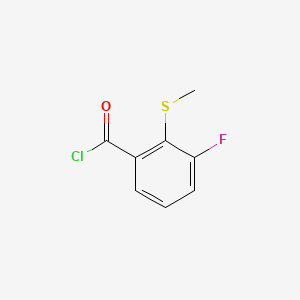
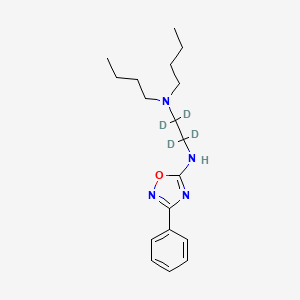
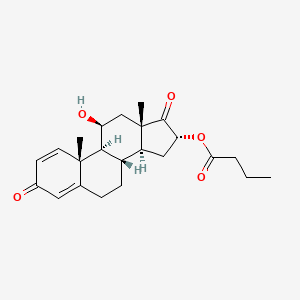
![[1-(4-hydroxypentyl)indol-3-yl]-(4-methylnaphthalen-1-yl)methanone](/img/structure/B586902.png)
